molecular formula C8H8N2O3 B1450824 (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime CAS No. 1246090-99-2

(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime

Cat. No. B1450824
CAS RN: 1246090-99-2
M. Wt: 180.16 g/mol
InChI Key: SJGPQIFTWMFYBM-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime” is a chemical compound with the empirical formula C8H8N2O3 . It is a solid substance and is often used by researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of this compound is O\\N=C\\c1ccnc2OCCOc12 . This indicates that the compound has a complex structure with multiple functional groups, including an oxime, a pyridine ring, and a dioxin ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 180.16 . It is a solid substance . The compound’s InChI key is SJGPQIFTWMFYBM-BJMVGYQFSA-N .

Scientific Research Applications

(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime has been studied for its potential applications in scientific research. It has been used as a catalyst in organic reactions, such as the synthesis of aryl amines and the synthesis of heterocyclic compounds. This compound has also been studied for its potential as a drug target. It has been shown to interact with several proteins, including the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. This compound has also been studied for its potential to inhibit the growth of certain types of cancer cells.

Mechanism of Action

The mechanism of action of (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime is not fully understood, however, it is believed to act by binding to certain proteins and interfering with their function. For example, it is believed that this compound binds to cyclooxygenase-2 and inhibits its activity, which in turn leads to the inhibition of the production of prostaglandins. Additionally, it is believed that this compound binds to certain cancer cells and interferes with their growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with certain proteins and inhibit their activity, which could lead to various physiological effects. For example, this compound has been shown to inhibit the production of prostaglandins, which are hormones involved in inflammation and pain. Additionally, this compound has been studied for its potential to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime in lab experiments is that it is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. A limitation of using this compound in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are several possible future directions for (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime research. One possible direction is to further investigate its potential as a drug target. Additionally, further research could be done to investigate its potential to inhibit the growth of cancer cells. Additionally, further research could be done to investigate its potential applications in other areas such as catalysis, organic synthesis, and drug delivery. Finally, further research could be done to investigate its biochemical and physiological effects on the human body.

properties

IUPAC Name

(NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-10-5-6-1-2-9-8-7(6)12-3-4-13-8/h1-2,5,11H,3-4H2/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGPQIFTWMFYBM-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C2O1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=NC=CC(=C2O1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime
Reactant of Route 2
(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime
Reactant of Route 3
(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime
Reactant of Route 4
(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime
Reactant of Route 5
(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime
Reactant of Route 6
(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime

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